![molecular formula C20H21N3O B2943682 2-(naphthalen-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide CAS No. 2034336-69-9](/img/structure/B2943682.png)
2-(naphthalen-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O and its molecular weight is 319.408. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
- Nano Magnetite as a Catalyst : Nano magnetite (Fe3O4) has been used as an efficient catalyst for the synthesis of N -((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives via a direct three-component reaction. This process is highlighted for its clean methodologies, easy workup procedure, and high yields (Mokhtary & Torabi, 2017).
Pharmacological and Biological Applications
- Computational and Pharmacological Evaluation : Naphthalene derivatives, including acetamide derivatives, have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some derivatives have shown promising results in these areas (Faheem, 2018).
- Anticonvulsant Activity : Novel naphthalen-2-yl acetate and diazaspiro derivatives have been synthesized and evaluated for potential anticonvulsant activities. Certain compounds showed significant delay in the onset of convulsion and prolongation of survival time, suggesting their potential as anticonvulsant agents (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).
Material Science and Chemical Properties
- Piezoelectric Properties : Research on compounds like 1-[(2-hydroxyphenyl)(pyrrolidin-1-yl)-methyl]naphthalen-2-ol has shown that they crystallize in a noncentrosymmetric space group, exhibiting piezoelectric properties. Such materials are being explored for their potential in electronic applications (Zhang, Han, Ye, & Xiong, 2010).
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation disrupts the normal function of the core protein, thereby inhibiting the replication of the virus .
Result of Action
The result of the compound’s action is the inhibition of HBV replication . By modulating the conformation of the core protein, the compound prevents the virus from replicating, thereby reducing the viral load .
Biochemical Analysis
Biochemical Properties
The compound is known to be a protoporphyrinogen oxidase (PPO) inhibitor . It has shown to be effective in controlling susceptible and multiple herbicide-resistant E. indica weeds . The compound interacts with the PPO enzyme, inhibiting its activity and thereby affecting the biochemical reactions in the organism .
Cellular Effects
The compound’s effects on cells are primarily due to its role as a PPO inhibitor . By inhibiting PPO, it disrupts the normal metabolic processes within the cell, leading to the death of the cell . This makes it an effective herbicide, particularly against E. indica weeds .
Molecular Mechanism
The molecular mechanism of action of 2-(naphthalen-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide involves the inhibition of the PPO enzyme . This enzyme is crucial for the synthesis of chlorophyll, and its inhibition leads to the accumulation of protoporphyrin IX, a highly reactive compound that causes cell damage and death .
Metabolic Pathways
Given its role as a PPO inhibitor, it is likely involved in the heme biosynthesis pathway .
properties
IUPAC Name |
2-naphthalen-1-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(12-16-8-5-7-15-6-1-2-9-18(15)16)21-13-17-14-22-23-11-4-3-10-19(17)23/h1-2,5-9,14H,3-4,10-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBHLHHGZVBFOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)CC3=CC=CC4=CC=CC=C43)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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